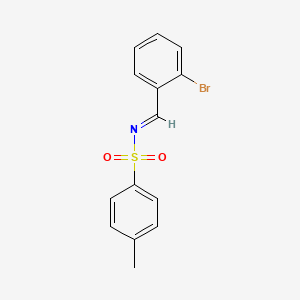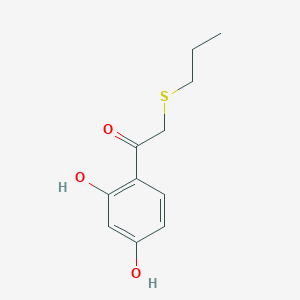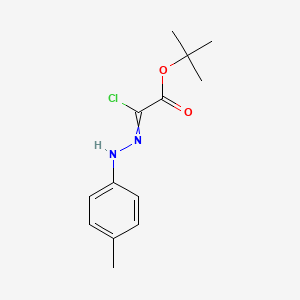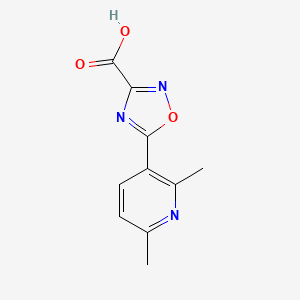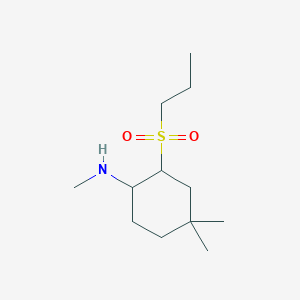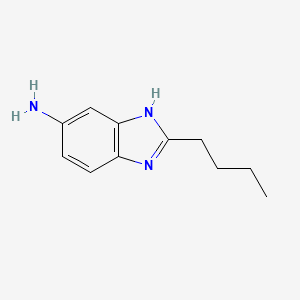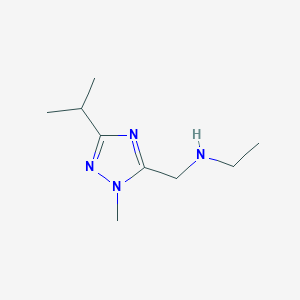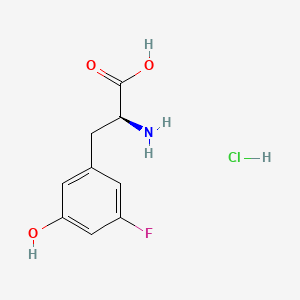
(2S)-2-amino-3-(5-fluoro-3-hydroxyphenyl)propanoic acid HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-hydroxybenzaldehyde.
Formation of Intermediate: The starting material undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of the desired amino acid.
Hydrochloride Salt Formation: Finally, the amino acid is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilization of batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Implementation of purification techniques such as crystallization, filtration, and chromatography to isolate the pure compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the fluorine atom to a different functional group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Compounds with different functional groups replacing the fluorine atom.
Substitution Products: Derivatives with various functional groups attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the fluorine atom and hydroxyl group enhances its binding affinity and specificity, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(S)-2-Amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with a bromine atom instead of fluorine.
(S)-2-Amino-3-(3-iodo-5-hydroxyphenyl)propanoic acid hydrochloride: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (S)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C9H11ClFNO3 |
|---|---|
Molekulargewicht |
235.64 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |
InChI-Schlüssel |
LKMPTGFDYIMHDA-QRPNPIFTSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
